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Compound of Interest

Compound Name: TCS-OX2-29 hydrochloride

Cat. No.: B593310 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
TCS-OX2-29 hydrochloride is a potent and highly selective non-peptide antagonist of the

orexin-2 receptor (OX2R). The orexin system, comprising two neuropeptides (orexin-A and

orexin-B) and their receptors (OX1R and OX2R), is a critical regulator of wakefulness, reward

processing, and other physiological functions. The selective antagonism of OX2R by TCS-OX2-

29 presents a promising therapeutic avenue for disorders characterized by hyperarousal and

dysregulated reward systems, such as insomnia and substance use disorders. This technical

guide provides a comprehensive overview of the preclinical data available for TCS-OX2-29,

focusing on its mechanism of action, pharmacological properties, and potential therapeutic

applications. The information is presented to support further research and drug development

efforts in this area.

Core Compound Specifications
TCS-OX2-29 hydrochloride is a synthetic small molecule with the following key

characteristics:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 11 Tech Support

https://www.benchchem.com/product/b593310?utm_src=pdf-interest
https://www.benchchem.com/product/b593310?utm_src=pdf-body
https://www.benchchem.com/product/b593310?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b593310?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Reference

Chemical Name

(2S)-1-(3,4-Dihydro-6,7-

dimethoxy-2(1H)-

isoquinolinyl)-3,3-dimethyl-2-

[(4-pyridinylmethyl)amino]-1-

butanone hydrochloride

[1]

Molecular Formula C₂₃H₃₁N₃O₃・HCl [1]

Molecular Weight 433.97 g/mol [1]

CAS Number 1610882-30-8 [1]

Purity ≥98% (HPLC) [1]

Solubility
Soluble in water (100 mM) and

DMSO (10 mM)
[1]

Mechanism of Action and Pharmacology
TCS-OX2-29 functions as a competitive antagonist at the orexin-2 receptor. Orexin

neuropeptides, upon binding to OX2R, a G-protein coupled receptor, initiate a signaling

cascade that typically leads to neuronal excitation and the promotion of wakefulness. By

blocking the binding of endogenous orexins, TCS-OX2-29 effectively dampens this excitatory

signaling.

In Vitro Pharmacology
The in vitro activity of TCS-OX2-29 has been characterized in cellular assays, demonstrating its

high potency and selectivity for the human orexin-2 receptor.
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Parameter Value Cell Line Assay Type Reference

IC₅₀ (hOX2R) 40 nM CHO IP3 Accumulation [2]

Selectivity

(hOX1R/hOX2R)
>250-fold CHO IP3 Accumulation [2]

Functional

Antagonism

Inhibition of

orexin-A induced

ERK1/2

phosphorylation

CHO-hOX2R
Phosphorylation

Assay
[1]

Signaling Pathway of Orexin-2 Receptor and Point of
Intervention for TCS-OX2-29

Orexin-A / Orexin-B

Orexin-2 Receptor (OX2R)

Binds

Gq Protein
Activates
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Phospholipase C (PLC) PIP2
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Wakefulness Promotion

ERK1/2 Phosphorylation
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Orexin-2 receptor signaling cascade and the antagonistic action of TCS-OX2-29.

Potential Therapeutic Applications: Preclinical
Evidence
Preclinical studies have primarily investigated the therapeutic potential of TCS-OX2-29 in the

domains of substance use disorders and sleep regulation.

Substance Use Disorders
The orexin system is heavily implicated in the reinforcing and motivational aspects of drug-

seeking behavior. Antagonism of OX2R with TCS-OX2-29 has shown promise in attenuating

the rewarding effects of opioids and alcohol in animal models.
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Model Species
Drug of
Abuse

Route of
TCS-OX2-
29 Admin.

Dose
Range

Key
Finding

Referenc
e

Conditione

d Place

Preference

(CPP) -

Acquisition

Rat

Morphine

(5 mg/kg,

s.c.)

Intra-CA1

of

Hippocamp

us

3, 10, 30

nM

Dose-

dependent

attenuation

of

morphine

place

preference.

[3][4]

Conditione

d Place

Preference

(CPP) -

Expression

Rat

Morphine

(5 mg/kg,

s.c.)

Intra-CA1

of

Hippocamp

us

10, 30 nM

Attenuation

of the

expression

of

morphine-

induced

CPP.

[3]

Ethanol

Self-

Administrat

ion

Rat

(Ethanol-

Preferring)

Ethanol

Intracerebr

oventricula

r (i.c.v.)

10, 30 µg

Reduction

in ethanol

self-

administrati

on.

[5]

Ethanol

Self-

Administrat

ion

Rat

(Ethanol-

Preferring)

Ethanol

Intra-

Nucleus

Accumben

s Core

1, 3 µg

Reduction

in ethanol

self-

administrati

on.

[5]

Note: In the referenced studies, TCS-OX2-29 did not significantly alter locomotor activity at the

effective doses, suggesting that its effects on drug-seeking behavior are not due to sedation.[3]

[4]
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Generalized workflow for a conditioned place preference experiment.
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Sleep and Wakefulness
Given the established role of the orexin system in maintaining arousal, antagonism of OX2R is

a logical approach to promote sleep. While specific preclinical sleep studies with TCS-OX2-29

are not extensively detailed in the public domain, the known function of OX2R antagonism

strongly suggests its potential as a hypnotic agent. Orexin antagonists are expected to be

useful for treating insomnia.[2] Selective OX2R antagonists may offer a more targeted

approach compared to dual orexin receptor antagonists.[2]

Note: Detailed preclinical studies on the effects of TCS-OX2-29 on sleep architecture (e.g.,

EEG/EMG analysis of REM and NREM sleep) are not readily available in the public literature.

Pharmacokinetics
Detailed pharmacokinetic data for TCS-OX2-29 hydrochloride, including parameters such as

half-life, maximum plasma concentration (Cmax), time to maximum concentration (Tmax),

bioavailability, and brain penetration, are not publicly available at the time of this writing. While

some commercial suppliers mention that pharmacokinetic studies have been conducted, the

results of these studies have not been published in the peer-reviewed literature. A review of

other selective orexin-2 receptor antagonists suggests that achieving favorable

pharmacokinetic profiles, including oral bioavailability and brain penetration, is a key focus in

the development of this class of compounds.[6][7]

Clinical Development Landscape
There are no registered clinical trials for TCS-OX2-29 hydrochloride to date. However, the

broader class of orexin receptor antagonists has seen significant clinical development and

success. Dual Orexin Receptor Antagonists (DORAs) like suvorexant and lemborexant are

approved for the treatment of insomnia.[8] Additionally, selective OX2R antagonists are also

under clinical investigation for insomnia and other indications, demonstrating the clinical

viability of this target.[8] The preclinical profile of TCS-OX2-29 suggests it could be a candidate

for further development, though clinical evaluation is necessary to determine its safety and

efficacy in humans.

Experimental Protocols
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Detailed experimental protocols from the primary literature are essential for reproducibility.

Below are generalized methodologies based on the available information.

In Vitro Intracellular IP3 Accumulation Assay
Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the human orexin-2

receptor (hOX2R).

Methodology:

Cells are plated in multi-well plates and incubated overnight.

The cells are then incubated with a labeling medium containing myo-[³H]inositol for 24-48

hours to incorporate the radiolabel into cellular phosphoinositides.

Following labeling, cells are pre-incubated with a buffer containing LiCl (to inhibit inositol

monophosphatase) and varying concentrations of TCS-OX2-29 for a specified period.

Orexin-A is then added to stimulate IP3 production, and the incubation continues.

The reaction is terminated by the addition of a strong acid (e.g., perchloric acid).

The cell lysates are neutralized, and the total inositol phosphates (IPs) are separated by

anion-exchange chromatography.

Radioactivity in the IP fraction is quantified by liquid scintillation counting.

IC₅₀ values are calculated by fitting the concentration-response data to a sigmoidal dose-

response curve.

In Vivo Conditioned Place Preference (CPP) in Rats
Animals: Male Wistar or Sprague-Dawley rats.

Apparatus: A three-chamber CPP apparatus with distinct visual and tactile cues in the two

conditioning chambers.

Procedure:
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Pre-Conditioning (Baseline Preference): On Day 1, rats are allowed to freely explore all

three chambers for 15 minutes, and the time spent in each chamber is recorded to

establish baseline preference.

Conditioning (6 days):

On alternate days (e.g., Days 2, 4, 6), rats receive a subcutaneous (s.c.) injection of

morphine (e.g., 5 mg/kg) and are immediately confined to one of the conditioning

chambers for 30 minutes. The chamber paired with the drug is counterbalanced across

animals.

On the intervening days (e.g., Days 3, 5, 7), rats receive a saline injection and are

confined to the opposite chamber for 30 minutes.

For testing the effect of TCS-OX2-29 on acquisition, the compound is administered

(e.g., via intra-cranial microinjection into the CA1 region of the hippocampus) a few

minutes prior to the morphine injection on conditioning days.

Post-Conditioning (Test): On Day 8, rats are placed back into the apparatus with free

access to all chambers for 15 minutes, and the time spent in each chamber is recorded.

An increase in time spent in the drug-paired chamber compared to baseline indicates a

conditioned place preference.

Conclusion and Future Directions
TCS-OX2-29 hydrochloride is a valuable research tool and a potential therapeutic candidate

due to its high potency and selectivity for the orexin-2 receptor. Preclinical evidence strongly

supports its potential in the treatment of substance use disorders, particularly for opioid and

alcohol addiction, by attenuating the rewarding properties of these substances. Its mechanism

of action also points to a high potential for the treatment of insomnia.

However, several knowledge gaps remain. The lack of publicly available, detailed

pharmacokinetic data is a significant limitation for translational assessment. Furthermore, its

efficacy in a broader range of preclinical models and its safety profile upon chronic

administration need to be established. Ultimately, the therapeutic potential of TCS-OX2-29 can

only be confirmed through well-designed clinical trials. Future research should focus on
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obtaining comprehensive pharmacokinetic and toxicological data to support a potential

Investigational New Drug (IND) application and subsequent clinical evaluation.

Mandatory Visualizations
Logical Relationship: Therapeutic Potential of TCS-OX2-
29
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Logical flow from orexin system hyperactivity to potential therapeutic intervention.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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